3-Chloro-5-nitro-N-phenylbenzamide
Description
Properties
IUPAC Name |
3-chloro-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBNUJWVZRRQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3-Chlorobenzamide
The nitration step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing chloro group directs nitration to the meta position relative to itself.
Typical Procedure :
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3-Chlorobenzamide (1.0 equiv) is dissolved in H₂SO₄ (10 vol) under ice cooling.
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Fuming HNO₃ (1.2 equiv) is added dropwise over 30 minutes.
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The mixture is stirred at 0°C for 2 hours, then quenched with ice water.
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The precipitate is filtered and recrystallized from ethanol to yield 3-chloro-5-nitrobenzamide (78% yield).
Amide Coupling with Aniline
The nitro-substituted intermediate is coupled with aniline using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Optimized Conditions :
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3-Chloro-5-nitrobenzamide (1.0 equiv), aniline (1.5 equiv), and EDC (1.2 equiv) are refluxed in dry dichloromethane (DCM) for 6 hours.
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The product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to afford this compound (65% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 40°C |
| Solvent | Dichloromethane |
| Catalyst | EDC |
| Yield | 65% |
Microwave-Assisted One-Pot Synthesis
Recent advancements utilize microwave irradiation to accelerate the nitration and coupling steps in a single reactor, reducing reaction times from hours to minutes.
Integrated Nitration-Coupling Protocol
A mixture of 3-chlorobenzamide, aniline, and nitrating agents (HNO₃/Ac₂O) is subjected to microwave heating at 120°C for 15 minutes. The simultaneous nitration and coupling exploit the polar intermediates formed under dielectric heating.
Advantages :
-
Time Efficiency : 15 minutes vs. 8 hours in traditional methods.
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Yield Improvement : 82% isolated yield due to reduced side reactions.
Mechanistic Insight :
Microwave irradiation enhances the reactivity of the nitronium ion (NO₂⁺), facilitating faster electrophilic substitution. The amide coupling benefits from in-situ activation of the carboxylic acid group by acetic anhydride.
Catalytic N-Arylation Using Transition Metal Catalysts
An alternative route employs copper-catalyzed N-arylation to form the amide bond, bypassing the need for pre-functionalized intermediates.
Reaction Setup
Outcome and Optimization
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Yield : 70% after column purification.
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Side Products : <5% of undesired diarylation byproducts.
Comparative Table :
| Method | Yield | Time | Cost Efficiency |
|---|---|---|---|
| Traditional | 65% | 8h | Moderate |
| Microwave-Assisted | 82% | 0.25h | High |
| Catalytic N-Arylation | 70% | 12h | Low |
Critical Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
3-Chloro-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5-nitro-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 3-Chloro-5-nitro-N-phenylbenzamide involves its interaction with PPARγ. It covalently modifies a cysteine residue in the binding site of PPARγ, leading to the inhibition of this receptor’s activity . This interaction affects various molecular pathways, including those involved in lipid metabolism, glucose homeostasis, and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5-Chloro-2-hydroxy-N-phenylbenzamide (BP 1846789180-45-0)
- Structure : Benzamide with a hydroxy group at position 2 and chlorine at position 4.
- Key Differences: The hydroxy group is electron-donating, contrasting with the electron-withdrawing nitro group in the target compound.
- Implications : Increased solubility in polar solvents due to the hydroxy group, whereas the nitro group in the target compound may improve stability under oxidative conditions.
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (CAS 1079264-82-6)
- Structure: Features a dimethylamino group (electron-donating) at position 5 of the pendant phenyl ring and nitro at position 2.
- The nitro group at position 2 (meta to amide) vs. position 5 (para to amide) in the target compound may influence resonance effects and molecular dipole moments .
- Implications: Enhanced solubility in acidic environments due to the basic dimethylamino group, whereas the target compound’s nitro group may favor interactions with electron-deficient systems.
N-(3-chlorophenethyl)-4-nitrobenzamide
- Structure : Nitro group at position 4 of the benzamide ring and a 3-chlorophenethyl substituent on the amide nitrogen.
- Key Differences :
- Implications : Greater lipophilicity could enhance membrane permeability in biological systems, whereas the target compound’s substituent positions may optimize solid-state packing.
Electronic and Hydrogen Bonding Effects
- Nitro vs. Hydroxy Groups: Nitro groups reduce electron density on the aromatic ring, decreasing hydrogen bond donor capacity but increasing acidity of adjacent protons. Hydroxy groups, as in 5-Chloro-2-hydroxy-N-phenylbenzamide, enable stronger hydrogen bonding networks, impacting crystal packing and melting points .
- Chloro vs. Dimethylamino Groups: Chlorine’s electronegativity withdraws electron density, while dimethylamino groups donate electrons, altering the compound’s interaction with biological targets or catalytic surfaces .
Crystallographic and Structural Insights
Crystallographic tools like SHELXL and ORTEP-3 (used for small-molecule refinement and visualization) highlight differences in molecular conformations. For example:
- The nitro group’s planar geometry in 3-Chloro-5-nitro-N-phenylbenzamide may lead to tighter crystal packing compared to bulky dimethylamino-substituted analogs.
- Hydrogen bonding patterns, analyzed via graph set theory (as in Etter’s formalism), suggest that hydroxy-containing analogs form robust O–H···O/N networks, whereas nitro groups may participate in weaker C–H···O interactions .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituents (Positions) | Functional Groups | Key Properties |
|---|---|---|---|
| This compound | Cl (3), NO₂ (5) | Amide, Nitro, Chloro | High polarity, moderate solubility |
| 5-Chloro-2-hydroxy-N-phenylbenzamide | Cl (5), OH (2) | Amide, Hydroxy, Chloro | Strong H-bonding, higher melting point |
| 2-Chloro-N-[5-(dimethylamino)-...] | Cl (2), NO₂ (5), NMe₂ (5) | Amide, Nitro, Dimethylamino | Enhanced solubility in acid, steric bulk |
| N-(3-chlorophenethyl)-4-nitrobenzamide | NO₂ (4), Cl (phenethyl-3) | Amide, Nitro, Chloro | High lipophilicity, conformational rigidity |
Q & A
Q. What are the standard synthetic routes for preparing 3-Chloro-5-nitro-N-phenylbenzamide?
The synthesis typically involves two key steps: (1) nitration of a pre-functionalized benzoyl chloride precursor and (2) amidation with aniline derivatives. For example, nitration of 3-chlorobenzoyl chloride using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yields the 5-nitro intermediate, followed by coupling with phenylamine under Schotten-Baumann conditions . Purification often employs recrystallization from ethanol/water mixtures.
Q. What spectroscopic techniques are essential for characterizing this compound?
Routine characterization includes:
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., nitro group at C5, chloro at C3).
- IR spectroscopy to identify functional groups (e.g., nitro stretch ~1520 cm⁻¹, amide C=O ~1650 cm⁻¹).
- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
Accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) are recommended. Monitor degradation via HPLC every 30 days, with degradation products identified using LC-MS. Nitro groups are prone to reduction under acidic or reducing conditions, so inert atmospheres (N₂) are advised for long-term storage .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Initial screens include:
- Antimicrobial assays (e.g., broth microdilution against Gram-positive/negative bacteria).
- Enzyme inhibition studies (e.g., kinase or protease targets via fluorometric assays).
- Cytotoxicity profiling (MTT assay on mammalian cell lines) .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data regarding its molecular geometry be resolved?
Discrepancies between X-ray diffraction (e.g., dihedral angles of the benzamide core) and DFT-optimized structures may arise from crystal packing forces. To resolve this:
Q. What strategies optimize regioselectivity during functionalization of the nitro group?
The nitro group’s electron-withdrawing nature directs electrophilic substitution to meta positions. For selective modifications:
- Use microwave-assisted catalysis (e.g., Pd/C or CuI) to reduce reaction times and improve yields.
- Employ protecting groups (e.g., Boc for the amide) to prevent side reactions during reduction (e.g., nitro to amine) .
Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?
The chloro and nitro groups create an electron-deficient aromatic system, favoring Suzuki-Miyaura couplings at the para position. Steric hindrance from the N-phenyl group can be mitigated by:
- Using bulky ligands (e.g., SPhos) to enhance catalytic activity.
- Adjusting solvent polarity (e.g., DMF vs. THF) to modulate reaction kinetics .
Q. What computational methods are effective for predicting its metabolic pathways?
Combine density functional theory (DFT) for reaction barrier calculations with molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions via in vitro microsomal assays (e.g., rat liver microsomes) .
Q. How can researchers address discrepancies in reported biological activity across studies?
Contradictory bioactivity data may stem from assay conditions (e.g., pH, serum concentration). Standardize protocols by:
Q. What advanced techniques elucidate degradation mechanisms in environmental matrices?
Use LC-QTOF-MS to identify transformation products in soil or water samples. Pair with isotope labeling (e.g., ¹⁵N-nitro group) to trace degradation pathways. Ecotoxicity can be assessed via Daphnia magna or algae growth inhibition tests .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
